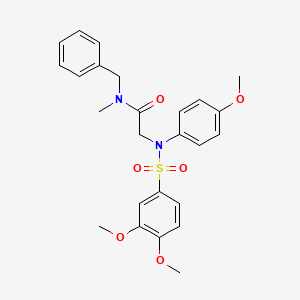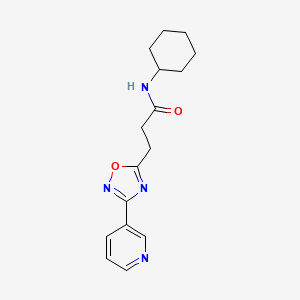
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and neuropeptides in the central nervous system. Specifically, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to interact with the GABA-A receptor and the neuropeptide Y receptor, both of which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and pain, as well as improve cognitive function and mood. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have anxiolytic and anti-depressant effects, suggesting its potential use as a treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its potential use as a therapeutic agent for a range of neurological and psychiatric disorders. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to be well-tolerated in preclinical studies, suggesting its safety for use in humans. However, one of the limitations of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential use as a therapeutic agent for various neurological and psychiatric disorders. Finally, future research may also focus on the development of more potent derivatives of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide with improved pharmacological properties.
Synthesis Methods
The synthesis of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine with cyclohexyl isocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-cyclohexyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-14(18-13-6-2-1-3-7-13)8-9-15-19-16(20-22-15)12-5-4-10-17-11-12/h4-5,10-11,13H,1-3,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIRCYBBWIOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)
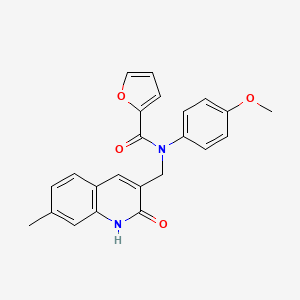
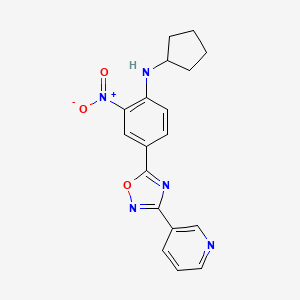

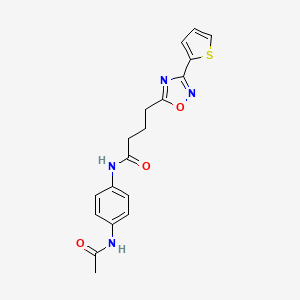
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
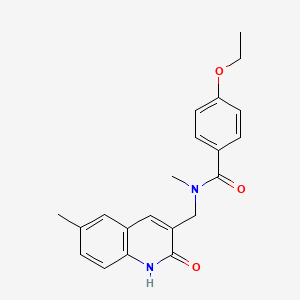
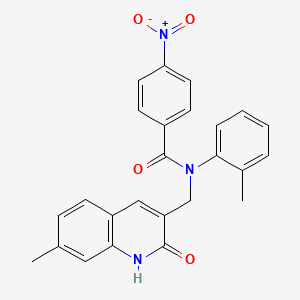


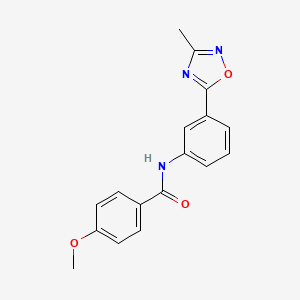

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
